molecular formula C16H17NO B1215751 N-Desmethylnefopam CAS No. 46868-19-3

N-Desmethylnefopam

货号: B1215751
CAS 编号: 46868-19-3
分子量: 239.31 g/mol
InChI 键: ZMOHJRCONJZNKH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Desmethylnefopam typically involves the demethylation of nefopam. One common method includes the use of phenylmagnesium bromide in ether, which is added dropwise to a solution of nefopam hydrochloride . The reaction is carried out under controlled conditions to ensure the selective removal of the methyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

化学反应分析

Types of Reactions

N-Desmethylnefopam undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form Nefopam N-oxide.

    Reduction: It can be reduced back to nefopam under specific conditions.

    Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include Nefopam N-oxide and other substituted derivatives of this compound .

科学研究应用

Pharmacokinetics

N-Desmethylnefopam is primarily formed through the N-demethylation of nefopam. Understanding its pharmacokinetic profile is crucial for evaluating its therapeutic potential.

Key Pharmacokinetic Findings

  • Half-Life : The half-life of this compound is notably longer than that of nefopam, ranging from 10.6 hours when taken orally compared to 5.1 hours for the parent compound .
  • Bioavailability : Following oral administration, this compound exhibits rapid absorption and higher plasma concentrations compared to intravenous administration, indicating significant first-pass metabolism effects .
  • Clearance in Special Populations : In patients with end-stage renal disease, pharmacokinetic parameters such as volume of distribution and clearance rates are altered, necessitating dose adjustments to prevent toxicity .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue (Oral Administration)Value (IV Administration)
Half-Life10.6 hoursNot specified
Peak Concentration (Cmax)Higher post-oralLower
Volume of DistributionNot specifiedNot specified
ClearanceReduced in ESRD patientsNot specified

Pain Management

This compound plays a role in pain management, particularly in postoperative settings and in patients with neuropathic pain. Its analgesic effects are attributed to multiple mechanisms, including the inhibition of serotonin and norepinephrine reuptake .

Case Study: Postoperative Pain Relief

A study involving patients undergoing surgery demonstrated that this compound effectively alleviated postoperative pain when administered alongside nefopam. This combination was particularly beneficial in patients with renal impairment, where traditional analgesics may pose risks due to accumulation .

Potential Advantages in Renal Disease

This compound's metabolism primarily occurs in the liver, with minimal renal excretion. This characteristic makes it a viable option for patients with renal impairment, as it reduces the risk of respiratory depression associated with other analgesics .

Table 2: Clinical Studies on this compound

Study TypePopulationFindings
Pharmacokinetic StudyESRD PatientsAltered pharmacokinetics; reduced clearance rates
Efficacy StudyPostoperative PatientsEffective pain relief; lower side effects compared to opioids

作用机制

N-Desmethylnefopam exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, which enhances the levels of these neurotransmitters in the synaptic cleft. This leads to increased activation of serotonin and norepinephrine receptors, resulting in analgesic effects. Additionally, it modulates voltage-sensitive calcium and sodium channels, contributing to its pain-relieving properties .

相似化合物的比较

Similar Compounds

Uniqueness

This compound is unique due to its specific pharmacokinetic profile and its ability to provide analgesic effects without the addictive properties of opioids. Its dual mechanism of action involving both neurotransmitter reuptake inhibition and ion channel modulation sets it apart from other analgesics .

生物活性

N-Desmethylnefopam, a metabolite of the non-opioid analgesic nefopam, has garnered attention for its biological activity, particularly in the context of pain management and potential therapeutic applications in oncology. This article delves into the pharmacological properties, mechanisms of action, and clinical implications of this compound, supported by research findings and data tables.

Overview of this compound

Nefopam is primarily utilized for its analgesic effects, acting through multiple mechanisms including the inhibition of serotonin and norepinephrine reuptake. This compound is one of its significant metabolites that contributes to its pharmacodynamic profile. Understanding the biological activity of this compound is crucial for optimizing pain management strategies and exploring new therapeutic avenues.

This compound exhibits several mechanisms that contribute to its analgesic effects:

  • Serotonin-Norepinephrine Reuptake Inhibition : Similar to nefopam, this compound inhibits the reuptake of neurotransmitters, enhancing their availability in the synaptic cleft.
  • Calcium and Sodium Channel Modulation : It modulates voltage-sensitive calcium and sodium channels, which may play a role in pain transmission pathways.
  • Impact on β-Catenin Signaling : Recent studies suggest that this compound may influence β-catenin signaling pathways, which are implicated in various neoplastic processes. This could potentially position it as a therapeutic agent in treating certain tumors .

Pharmacokinetics

The pharmacokinetic behavior of this compound varies based on the route of administration:

Route Bioavailability Half-Life (h) Clearance (L/h)
Oral44% (± 2%)20.0 (DES1), 25.3 (DES2)53.7 (± 5)
Intravenous (I.V.)Not applicable~557.5 (± 5)

Data indicates that following oral administration, this compound reaches peak concentrations more rapidly compared to I.V. administration, showcasing significant stereoselectivity in pharmacokinetics .

Biological Activity and Efficacy

Research has demonstrated that this compound possesses notable biological activity:

  • Inhibition of Cell Proliferation : In vitro studies reveal that this compound significantly reduces cell viability in cultures where β-catenin is activated. The half-maximal effective concentration (EC50) was determined to be approximately 0.5 µM .
  • Effect on Tumor Growth : In vivo experiments using murine models have shown that treatment with nefopam (and by extension its metabolite) resulted in a reduction in tumor number and volume, suggesting potential applications in oncology .
  • Analgesic Effects : Clinical trials indicate that this compound contributes to the analgesic effect observed with racemic nefopam, particularly when administered orally .

Case Study 1: Analgesic Efficacy

A double-blind crossover study involving healthy volunteers assessed the analgesic efficacy of this compound when administered alongside nefopam hydrochloride. Results indicated a significant enhancement in pain relief metrics when both compounds were used compared to placebo .

Case Study 2: Tumor Growth Inhibition

In a study examining aggressive fibromatosis tumors in mice, treatment with nefopam led to a marked decrease in tumor proliferation and size after several weeks of administration. This effect was attributed to the modulation of β-catenin signaling pathways .

常见问题

Basic Research Questions

Q. What analytical methods are recommended for quantifying N-Desmethylnefopam in pharmacokinetic studies?

  • High-performance liquid chromatography (HPLC) and gas chromatography–mass spectrometry (GC-MS) are widely used due to their sensitivity and specificity. Ensure calibration standards align with purity thresholds (e.g., ≥99% as per reagent specifications) and validate methods using deuterated analogs (e.g., this compound D5 hydrochloride) to account for matrix effects . Include detailed protocols for reproducibility, such as column types, mobile phases, and detection parameters, to enable independent replication .

Q. What is the metabolic pathway of Nefopam to this compound, and how does this influence experimental design?

  • This compound is the primary metabolite of Nefopam via cytochrome P450-mediated demethylation. Studies should incorporate liver microsomal assays or hepatocyte models to characterize enzymatic kinetics (e.g., CYP2B6/3A4 involvement). Control for inter-individual metabolic variability by stratifying participant demographics (e.g., age, genetic polymorphisms) . Use stable isotope-labeled internal standards to improve metabolite detection accuracy .

Q. What gaps exist in the current literature on this compound’s pharmacological profile?

  • Limited data exist on its intrinsic activity at monoamine transporters or ion channels independent of Nefopam. Prioritize in vitro receptor-binding assays (e.g., serotonin/norepinephrine transporters) and in vivo behavioral models (e.g., nociception tests in knockout mice) to isolate its effects. Cross-reference existing pharmacokinetic datasets to identify understudied exposure-response relationships .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacokinetic parameters of this compound across studies?

  • Conduct a meta-analysis to evaluate methodological variables (e.g., sampling intervals, bioanalytical techniques) and demographic factors (e.g., renal/hepatic function). Apply statistical models (e.g., mixed-effects regression) to quantify heterogeneity. Validate findings using harmonized protocols from regulatory guidelines (e.g., ICH S3A) . Ensure data management plans include raw datasets for transparency and re-analysis .

Q. What experimental strategies can isolate this compound’s direct effects from its parent compound in pain modulation studies?

  • Use selective inhibitors of Nefopam metabolism (e.g., CYP2B6 inhibitors) in in vivo models to suppress this compound formation. Compare outcomes with exogenous administration of this compound alone. Employ microdialysis to measure extracellular concentrations in target tissues (e.g., spinal cord) and correlate with behavioral endpoints .

Q. How should researchers address ethical and logistical challenges in human studies involving this compound?

  • Adhere to ICH guidelines for participant selection, ensuring inclusion/exclusion criteria minimize confounding variables (e.g., comorbidities, concomitant medications). Justify sample size using power calculations based on prior pharmacokinetic variability data. Secure institutional review board (IRB) approval by demonstrating rigorous risk-benefit analysis and data anonymization protocols .

Q. What methodologies are optimal for synthesizing high-purity this compound for preclinical studies?

  • Follow USP-grade synthetic protocols with stringent purity checks (e.g., ≥99% by GC-MS). Use deuterated derivatives (e.g., this compound D5 hydrochloride) as internal standards. Document reaction conditions (e.g., temperature, catalysts) and purification steps (e.g., recrystallization solvents) to ensure batch-to-batch consistency .

Q. Methodological Considerations

  • Data Contradiction Analysis : Apply iterative qualitative frameworks to assess conflicting results, such as triangulating in vitro, in vivo, and clinical data .
  • Literature Review : Use systematic search strategies (e.g., PRISMA guidelines) to map all available evidence, prioritizing peer-reviewed journals over non-refereed sources .
  • Ethical Compliance : Align experimental designs with ICH and local IRB requirements, particularly for human metabolite studies .

属性

IUPAC Name

1-phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-2-6-13(7-3-1)16-15-9-5-4-8-14(15)12-17-10-11-18-16/h1-9,16-17H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOHJRCONJZNKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=CC=CC=C2CN1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00963686
Record name 1-Phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46868-19-3
Record name N-Desmethylnefopam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046868193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。